molecular formula C9H9N3O2 B1400569 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid CAS No. 1246520-77-3

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Cat. No. B1400569
CAS RN: 1246520-77-3
M. Wt: 191.19 g/mol
InChI Key: CGBKNASBQWYQQN-UHFFFAOYSA-N
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Description

“3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” is a heterocyclic compound . It is part of the 1H-pyrazolo[3,4-b]pyridines group, which are known for their two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “this compound”, is characterized by two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions are often systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid falls within the broader class of 1H-pyrazolo[3,4-b]pyridines, which are notable for their diverse synthetic applications and structural analyses. These compounds, including this compound, are synthesized through various methods, leveraging their ability to act as heterocyclic cores for further functionalization. A study details the synthesis of 1H-pyrazolo[3,4-b] pyridines using a method that is advantageous for its simplicity, low cost, and eco-friendliness, suitable for large-scale preparation. This synthesis route underscores the compound's potential for structural and functional diversity in scientific research (Huang Bin & Zha Zhenglin, 2011).

Catalysis and Material Science

In material science, these pyrazolo[3,4-b]pyridines demonstrate significant potential. A study on magnetically separable graphene oxide anchored sulfonic acid nanoparticles elaborates on their application as catalysts for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This research highlights the catalytic activity and recyclability of these materials, presenting a green chemistry approach to heterocyclic compound synthesis (Mo Zhang et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the structural framework of this compound and its derivatives are explored for their potential biological activities. While specific applications in drug discovery are not directly mentioned in the provided research, the broader family of 1H-pyrazolo[3,4-b]pyridines has been investigated for various biomedical applications. These studies emphasize the compound's relevance in developing pharmaceutical agents, indicating the need for further research to explore its full potential (Ana Donaire-Arias et al., 2022).

Organometallic Chemistry and Cancer Research

The compound's organometallic derivatives have been synthesized and evaluated for their anticancer properties, showcasing the versatility of this compound in developing novel therapeutic agents. Such research demonstrates the compound's applicability in creating complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, highlighting its significance in cancer research and treatment strategies (I. Stepanenko et al., 2011).

Future Directions

The future directions for the study of “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” and other 1H-pyrazolo[3,4-b]pyridines are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have significant potential in drug discovery and development .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the core structure of this compound, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are essential for cell signaling and regulation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids in proteins . These interactions facilitate the compound’s binding to its target enzymes, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By modulating kinase activity, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazolo and pyridine rings enable it to form hydrogen bonds and π–π stacking interactions with target proteins . These interactions can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and influence cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the body . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBKNASBQWYQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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